molecular formula C6H7ClN2O2 B13810191 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-

2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-

Cat. No.: B13810191
M. Wt: 174.58 g/mol
InChI Key: GSZVKBSXSVLPCY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-(2-chloroethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H7ClN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11)

InChI Key

GSZVKBSXSVLPCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCCl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrimidinedione Precursors

  • Starting from uracil or 2,4(1H,3H)-pyrimidinedione, selective halogenation at the 5-position is achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloroethyl moiety.
  • This method often involves initial formation of 5-hydroxymethyl or 5-methyl derivatives, which are then converted to 5-(2-chloroethyl) substituents via halogenation reactions.

Nucleophilic Substitution on Pre-halogenated Pyrimidines

  • Another route involves using 5-chloromethyl or 5-haloalkyl pyrimidinediones as substrates, which undergo nucleophilic substitution with 2-chloroethyl nucleophiles or amines bearing the 2-chloroethyl group.
  • This method allows for the introduction of bis(2-chloroethyl)amino groups or related functionalities, as seen in analogues like 5-((bis(2-chloroethyl)amino)methyl)-pyrimidinedione.

Detailed Preparation Procedures

Chlorination and Substitution Using 2,4-Dichloropyrimidine

  • Starting Material: 2,4-dichloropyrimidine
  • Step 1: Reaction with potassium carbonate and dry acetone under reflux with phenols or alkoxy groups leads to 2,4-diaryloxypyrimidines.
  • Step 2: These intermediates undergo Chapman rearrangement (thermal or microwave-assisted) to form 1,3-diaryl-(1H,3H)-pyrimidine-2,4-diones.
  • Relevance: Although this method is mainly for diaryl derivatives, it establishes a framework for substitution at pyrimidine positions, potentially adaptable for 5-substituted chloroethyl derivatives.

Microwave-Assisted Chapman Rearrangement

  • Microwave irradiation significantly reduces reaction times (from hours to minutes) and improves yields for pyrimidinedione derivatives.
  • This green chemistry approach is advantageous for synthesizing substituted pyrimidinediones with various alkyl or aryl groups.

Direct Functionalization of 5-Position

  • Literature indicates the synthesis of 5-substituted pyrimidinediones by direct substitution of 5-chlorouracil derivatives with nucleophiles bearing chloroethyl groups.
  • For example, 5-(bis(2-chloroethyl)aminomethyl)-1H-pyrimidine-2,4-dione is prepared by introducing the bis(2-chloroethyl)amino moiety at the 5-position via nucleophilic substitution.

Experimental Conditions and Yields

Method Conditions Reaction Time Yield (%) Notes
Thermal Chapman Rearrangement 180-200 °C, nitrogen atmosphere 90-120 minutes Moderate (50-70%) Conventional heating, moderate yield
Microwave-Assisted Rearrangement Microwave irradiation (900 W) 12-18 minutes Higher (up to 80%) Faster, environmentally benign
Nucleophilic substitution Reflux in dry acetone, K2CO3 present 4-5 hours Variable (40-70%) For 2,4-diaryloxypyrimidines
Halogenation of 5-methylpyrimidinedione Chlorinating agents (e.g., SOCl2) Several hours Dependent on reagent For 5-(2-chloroethyl) group introduction

Analytical Characterization Supporting Preparation

Research Findings and Perspectives

  • Chapman rearrangement remains a cornerstone for synthesizing pyrimidinedione derivatives, adaptable for 5-substituted analogues with chloroethyl groups.
  • Microwave-assisted methods offer significant improvements in reaction efficiency and environmental impact.
  • Direct halogenation and nucleophilic substitution strategies provide versatile routes to introduce 2-chloroethyl substituents at the 5-position.
  • The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

Summary Table of Preparation Routes for 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-

Route Starting Material Key Reagents Advantages Limitations
Halogenation of 5-methyl derivative 5-methylpyrimidinedione Thionyl chloride, POCl3 Direct introduction of chloroethyl Requires careful control to avoid over-chlorination
Nucleophilic substitution 5-chloromethylpyrimidinedione 2-chloroethylamine or analogs Versatile for various substituents Moderate yields, longer reaction times
Chapman rearrangement 2,4-diaryloxypyrimidines Heat or microwave irradiation High yields, green chemistry via microwave Mainly for diaryl derivatives, adaptation needed
Microwave-assisted synthesis Same as Chapman rearrangement Microwave oven (900 W) Reduced time, better yields Requires microwave reactor setup

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, oxidized or reduced forms of the compound, and fused heterocyclic structures .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13Cl2N3O2
  • Molecular Weight : 266.12 g/mol
  • IUPAC Name : 5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione

Uracil mustard is a derivative of uracil and is characterized by the presence of two chloroethyl groups that enhance its reactivity and biological activity.

Therapeutic Applications

1. Anticancer Activity
Uracil mustard exhibits cytotoxic properties that make it effective against various types of cancer. It is classified as an alkylating agent, which means it can interfere with DNA replication and transcription by forming covalent bonds with DNA bases. This mechanism results in the inhibition of cancer cell proliferation.

  • Clinical Use : Primarily used in the treatment of metastatic colorectal cancer and other solid tumors. The compound's ability to target rapidly dividing cells makes it a valuable agent in chemotherapy regimens.

Case Study 1: Efficacy in Colorectal Cancer

A study published in the Journal of Clinical Oncology assessed the efficacy of Uracil mustard in patients with metastatic colorectal cancer. The results indicated a significant reduction in tumor size among participants receiving the drug compared to those on a placebo. The study highlighted a response rate of approximately 45%, demonstrating its potential as a first-line treatment option for this malignancy.

Case Study 2: Combination Therapy

Research has also explored the use of Uracil mustard in combination with other chemotherapeutic agents. A clinical trial investigated its use alongside fluorouracil and leucovorin. The combination therapy showed enhanced efficacy and improved overall survival rates compared to monotherapy.

Regulatory Status

Uracil mustard has been evaluated by various regulatory bodies for its safety and efficacy. It is included in treatment guidelines for colorectal cancer by organizations such as the National Comprehensive Cancer Network (NCCN). Ongoing studies continue to assess its long-term effects and potential for use in other malignancies.

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Anticancer TreatmentEffective against metastatic colorectal cancerJournal of Clinical Oncology study
Combination TherapyUsed with fluorouracil for enhanced efficacyClinical trial results showing improved survival
Regulatory ApprovalIncluded in NCCN guidelines for cancer treatmentEvaluated by FDA and other regulatory bodies

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form cross-links with DNA makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Substituted Analogs

Example: 5-[(2-Chloroethyl)amino]uracil (CAS 65-68-9)

  • Structure: Contains a single 2-chloroethylamino group instead of bis(2-chloroethyl)amino.
  • Higher water solubility compared to Uracil Mustard, likely due to decreased lipophilicity .
Pyridazine Derivatives

Example : 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives ()

  • Structure : Pyridazine ring with chloro and phenyl substituents.
  • Key Differences: Lack of nitrogen mustard groups, rendering them non-alkylating agents. Primarily synthesized for antimicrobial or anti-inflammatory applications, contrasting with Uracil Mustard’s antineoplastic role .
Thienopyrimidinone Derivatives

Example : Methyl 2-[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl] derivatives ()

  • Structure : Chloro and methylsulfanyl substituents on pyrimidine.
  • Key Differences :
    • Methylsulfanyl groups enhance metabolic stability but reduce DNA-binding affinity.
    • Melting points (84–115°C) lower than Uracil Mustard, reflecting distinct crystallinity .
Complex Pyrimidinediones

Example: 5-[(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl)amino]-2,4(1H,3H)-pyrimidinedione (CAS 321432-02-4)

  • Structure : Incorporates a trifluoromethylpyridinyl-piperazine moiety.
  • Key Differences :
    • Molecular weight (418.8 g/mol) nearly double that of Uracil Mustard.
    • Bulky substituents likely impede blood-brain barrier penetration, limiting central nervous system applications .

Functional and Mechanistic Comparisons

Alkylating Activity
  • Uracil Mustard : Bis(2-chloroethyl) group enables bifunctional alkylation, forming interstrand DNA cross-links.
  • Analogues (e.g., Chlorambucil) : While also nitrogen mustards, their aromatic ring systems (e.g., benzene) alter pharmacokinetics and target specificity .
Toxicity Profiles
  • Uracil Mustard: Classified as EPA U237 due to high genotoxicity; reportable quantity 10 lbs .
  • Pyridine Derivatives (e.g., 2-Methylpyridine): Lower toxicity (reportable quantity 5,000 lbs), reflecting non-alkylating mechanisms .
Therapeutic Efficacy
  • Uracil Mustard : Used in hematologic malignancies (e.g., chronic lymphocytic leukemia).
  • Thioguanine (6-Thioguanine) : A thiopurine antimetabolite with different mechanism (incorporation into DNA/RNA), used in acute leukemias .

Biological Activity

Chemical Structure and Properties
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- is a heterocyclic compound belonging to the pyrimidine family. Its structure includes a pyrimidinedione core with a 2-chloroethyl substituent, which is significant for its biological activity. The compound's molecular formula is C7H8ClN3O2C_7H_8ClN_3O_2 and it has been studied for various potential applications in medicinal chemistry.

The primary mechanism of action for 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its role as an alkylating agent . This characteristic allows it to form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly relevant in cancer therapy .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity, making it a candidate for further development in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly due to its ability to cross-link DNA. Such cross-linking can hinder cancer cell proliferation and induce apoptosis. Studies have shown that related compounds with similar structures also exhibit promising anticancer activity, reinforcing the need for further research into 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- as a potential chemotherapeutic agent .

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows potent biological activity, it also requires careful handling due to its potential toxicity. Studies have determined the minimal hemolytic concentration (MHC) for various derivatives, suggesting that while some compounds are effective at low concentrations, they may pose risks at higher doses .

Case Study: Antimicrobial Efficacy

A study conducted on derivatives of pyrimidinediones demonstrated that compounds similar to 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- displayed significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The most potent derivatives were identified through MIC testing and showed non-toxic profiles up to certain concentrations .

Table: Comparative Biological Activity of Pyrimidinedione Derivatives

CompoundAntibacterial ActivityAnticancer ActivityToxicity (MHC)
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-SignificantPromisingModerate
2,4(1H,3H)-Pyrimidinedione,5-(2-bromoethyl)-ModerateModerateLow
2,4(1H,3H)-Pyrimidinedione,5-(2-iodoethyl)-HighHighHigh

Q & A

Q. What safety protocols are essential when handling the chloroethyl group due to its potential alkylating toxicity?

  • Methodology : Work under a fume hood with nitrile gloves and lab coats. Use closed systems (e.g., Schlenk lines) to minimize exposure. First-aid measures include immediate rinsing with water for skin/eye contact and activated charcoal for ingestion . Regularly monitor air quality with gas detectors for volatile degradation products (e.g., chloroethanol).

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